1H-Imidazo[4,5-f]quinoline
Description
Historical Context and Significance of Imidazoquinoline Scaffolds in Chemical Research
The study of heterocyclic compounds like quinoline (B57606) and imidazole (B134444) has been a cornerstone of medicinal chemistry for decades. tandfonline.comdoi.org The quinoline scaffold itself is a prevalent feature in many pharmacologically active natural and synthetic compounds. doi.orgmdpi.com The fusion of these rings to form imidazoquinoline scaffolds created a new class of molecules with significant potential. Early interest in these compounds was driven by their structural similarity to purine (B94841) bases, the fundamental components of DNA and RNA.
A pivotal moment in imidazoquinoline research was the discovery of their potent immunomodulatory activity. tandfonline.com Researchers found that certain imidazoquinoline derivatives, particularly those of the 1H-imidazo[4,5-c]quinoline isomer, could act as powerful agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8. researchgate.netgoogle.comnih.govfrontiersin.org These receptors are crucial components of the innate immune system, and their activation triggers a cascade of immune responses, including the production of cytokines like interferons. google.comnih.gov This discovery established the imidazoquinoline scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is able to interact with multiple biological targets. griffith.edu.au The structure-activity relationship (SAR) studies that followed have been extensive, exploring how modifications at different positions on the imidazoquinoline ring system influence TLR7 and TLR8 activity. nih.govresearchgate.netchemrxiv.org These efforts have cemented the importance of the imidazoquinoline scaffold in the development of new therapeutic agents. tandfonline.com
| Imidazoquinoline Isomer | Primary Area of Research Significance | Key Examples |
| 1H-Imidazo[4,5-c]quinoline | Immunology, Medicinal Chemistry (TLR7/8 Agonism) | Imiquimod (B1671794), Resiquimod |
| 1H-Imidazo[4,5-f]quinoline | Materials Science, Chemical Biology | Fluorescent Probes, OLED Materials |
| 1H-Imidazo[4,5-b]pyridine | Medicinal Chemistry, Materials Science | Antimicrobial and Anticancer Research |
Scope and Relevance of this compound in Modern Chemical Biology and Materials Science
While much of the historical focus has been on the [4,5-c] isomer due to its immunological properties, the this compound scaffold has carved out its own significant niche in modern chemical biology and materials science. Its unique photophysical and electronic properties have made it an attractive building block for functional molecules and materials.
In Chemical Biology:
The rigid, planar structure and electron-rich nature of the this compound core make it an excellent platform for the design of fluorescent probes. nih.gov These probes are valuable tools for sensing and imaging biological molecules and processes. Researchers have synthesized derivatives of imidazoquinolines that can detect specific ions or molecules through changes in their fluorescence, a process known as chromo-fluorogenic recognition. researchgate.net For instance, imidazoquinoline conjugates have been developed as fluorescent probes to study the trafficking and distribution of Toll-like receptor 7 within the endosomal compartments of immune cells. nih.gov This application allows for a deeper understanding of the molecular mechanisms underlying immune activation. The development of these tools highlights the utility of the this compound scaffold in creating sophisticated chemical probes to investigate complex biological systems.
In Materials Science:
The field of materials science has found significant use for this compound and its derivatives, particularly in the development of advanced organic electronic materials. The scaffold's inherent properties are well-suited for applications in Organic Light-Emitting Diodes (OLEDs). ambeed.comjustia.com OLEDs are solid-state devices that convert electricity into light and are used in modern displays and lighting. frontiersin.orgoled.com The performance of an OLED is heavily dependent on the organic materials used in its emissive layer. oled.com Derivatives containing the imidazo[4,5-f]phenanthroline structure, which incorporates the this compound core, have been synthesized and investigated as emitting materials. researchgate.netamanote.com These materials possess the necessary thermal stability and electrochemical properties to function effectively within OLED devices, contributing to the development of more efficient and robust lighting and display technologies. frontiersin.org
| Derivative/Application of this compound | Field | Specific Function/Finding |
| 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline | Synthetic Chemistry | Synthesized via the Weidenhagen reaction of quinoline-5,6-diamine (B1297419) with furfural; undergoes various electrophilic substitution reactions. researchgate.net |
| Fluorescent Imidazoquinoline Conjugates | Chemical Biology | Used as probes to visualize the internalization and distribution of TLR7 in lymphocytic subsets via fluorescence microscopy. nih.gov |
| Imidazo[4,5-f] Current time information in Bangalore, IN.smolecule.comphenanthroline-based complexes | Materials Science | Ruthenium(II) and Iridium(III) complexes synthesized for studies of their photophysical properties and potential as emitting materials. researchgate.net |
| Imidazoquinoline-based Chemosensors | Chemical Biology | Designed for the chromo-fluorogenic detection of ions, demonstrating the scaffold's utility in creating selective molecular sensors. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-imidazo[4,5-f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLSLCYDXFQZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC=C3C(=NC=N3)C2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177867 | |
| Record name | 1H-Imidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233-55-6 | |
| Record name | 1H-Imidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000233556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1h Imidazo 4,5 F Quinoline and Its Derivatives
Foundational Synthetic Routes
The initial and most fundamental methods for constructing the 1H-Imidazo[4,5-f]quinoline core involve multi-step reactions, condensation of specific precursors, and cyclization processes.
Multi-Step Organic Reaction Sequences
The synthesis of this compound and its derivatives often necessitates multi-step reaction sequences. ontosight.ai These sequences typically begin with simpler, commercially available starting materials and progressively build the complex fused-ring structure. A common starting point is the modification of a quinoline (B57606) core, followed by the construction of the imidazole (B134444) ring. For instance, a synthesis might commence with a substituted quinoline, which then undergoes a series of reactions such as nitration, reduction, and subsequent cyclization to form the final imidazoquinoline product. tandfonline.comresearchgate.net
One illustrative multi-step synthesis involves starting with 6-nitroquinoline (B147349). tandfonline.comresearchgate.net This precursor undergoes amination to introduce an amino group, followed by reduction of the nitro group to yield 5,6-diaminoquinoline. tandfonline.com This diamine is a crucial intermediate for the subsequent formation of the imidazole ring. The development of synthetic routes for these compounds is an active area of research, as modifications to the basic structure can significantly impact its properties. ontosight.ai
Condensation Reactions with Quinoline and Imidazole Precursors
Condensation reactions are a cornerstone in the synthesis of this compound. These reactions typically involve the joining of two molecules, a quinoline derivative and a precursor for the imidazole ring, with the elimination of a small molecule like water. A key strategy involves the condensation of a diaminoquinoline, such as 5,6-diaminoquinoline, with a suitable one-carbon synthon. tandfonline.comresearchgate.net
For example, the reaction of 5,6-diaminoquinoline with carbon disulfide in an alkaline medium leads to the formation of 2-mercapto-1H-imidazo[4,5-f]quinoline. tandfonline.comresearchgate.net Another approach is the Weidenhagen reaction, which involves the condensation of quinoline-5,6-diamine (B1297419) with an aldehyde, such as furfural, to produce the corresponding 2-substituted-1H-imidazo[4,5-f]quinoline. researchgate.net Similarly, the condensation of p-nitroacetanilide with glycerol (B35011) in the presence of arsenic pentoxide and concentrated sulfuric acid can produce 6-nitroquinoline, a precursor for the diamine. tandfonline.comresearchgate.net
Table 1: Examples of Condensation Reactions for this compound Synthesis
| Quinoline Precursor | Imidazole Precursor/Reagent | Product | Reference |
| 5,6-Diaminoquinoline | Carbon Disulfide | 2-Mercapto-1H-imidazo[4,5-f]quinoline | tandfonline.comresearchgate.net |
| Quinoline-5,6-diamine | Furfural | 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline | researchgate.net |
| 5-Nitrobenzimidazole | (Reduction) | Ethyl 9-Hydroxy-1H-imidazo[4,5-f]quinoline-9-carboxylate | prepchem.com |
Cyclization Processes for Fused Ring System Formation
The final and critical step in many synthetic routes to this compound is the cyclization process that forms the fused imidazole ring. This intramolecular reaction typically follows the initial condensation or modification of the quinoline precursor. One common method involves the cyclization of a 2-aminobenzimidazole (B67599) with α,β-unsaturated carbonyl compounds under acidic conditions.
Another effective cyclization strategy is the reductive cyclization of o-nitroanilines in the presence of aldehydes. thieme-connect.com This method has been successfully applied to the synthesis of this compound. thieme-connect.com The process involves the reduction of a nitro group to an amine, which then reacts with an aldehyde to form an imine that subsequently cyclizes to create the imidazole ring. For instance, heating a solution of an appropriate o-nitroaniline and an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) provides a direct route to the fused heterocyclic system. thieme-connect.com
Advanced Synthetic Approaches
More recent and sophisticated methods for synthesizing this compound derivatives focus on nucleophilic substitution reactions and the direct modification of the core structure.
Nucleophilic Substitution Reactions in Imidazoquinoline Synthesis
Nucleophilic substitution reactions are a powerful tool for introducing a wide variety of functional groups onto the imidazoquinoline scaffold. These reactions typically involve the displacement of a leaving group, such as a halogen, by a nucleophile. For example, halogenated derivatives of this compound can react with nucleophiles like amines or thiols to produce substituted derivatives.
This approach is particularly useful for synthesizing compounds with specific biological activities. For instance, the introduction of an amino group at the 4-position of the imidazo[4,5-c]quinoline ring system, a structurally related isomer, can be achieved through nucleophilic substitution of a leaving group like chlorine or triflate. google.com The synthesis of anilines can be accomplished via nucleophilic aromatic substitution with the required amine. acs.org
Functional Group Modifications and Alkylation/Substitution Reactions
Once the core this compound structure is formed, further modifications can be made through various functional group transformations. These modifications are crucial for fine-tuning the properties of the molecule. Common reactions include oxidation, reduction, and substitution.
Alkylation is a frequently employed modification. For example, the alkylation of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide results in the formation of isomeric N-methyl derivatives. researchgate.net Similarly, 2-mercapto-1H-imidazo[4,5-f]quinoline can be treated with alkyl or aralkyl halides to yield the corresponding thioethers. tandfonline.com These substitution reactions can be directed to different positions on both the furan (B31954) ring and the quinoline fragment depending on the reaction conditions. researchgate.net
Oxidation and Reduction Pathways for this compound Derivatization
Oxidation and reduction reactions are fundamental tools for the functionalization of the this compound core and its precursors, enabling the introduction of various substituents and the formation of key intermediates.
Oxidation Reactions: A primary oxidation pathway involves the formation of N-oxides on the quinoline ring system. This is typically achieved by treating the parent imidazoquinoline with a peroxy acid. The most common oxidizing agent used for this transformation is meta-chloroperbenzoic acid (m-CPBA). nih.govacs.org For instance, 1-isobutyl-1H-imidazo[4,5-c]quinoline can be oxidized to its corresponding 5-N-oxide, a critical intermediate in the synthesis of the drug imiquimod (B1671794), by using m-CPBA in a solvent like ethyl acetate (B1210297) at elevated temperatures (e.g., 70°C). Other oxidizing agents such as hydrogen peroxide or peracetic acid can also be employed. google.com The resulting N-oxides are valuable precursors for further substitutions, particularly for introducing nucleophiles at positions activated by the N-oxide group. google.com
Reduction Reactions: Reduction reactions are most critically employed in the synthesis of the essential precursor, a quinoline diamine, from a corresponding nitro-amino or dinitro-quinoline. The reduction of a nitro group is a key step in forming the ortho-diamine functionality required for the subsequent cyclization to form the imidazole ring. acs.orgtandfonline.comtandfonline.com A variety of reducing agents and conditions have been successfully utilized.
A common method involves catalytic hydrogenation, using catalysts such as palladium on activated charcoal (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. nih.govacs.orgtandfonline.comtandfonline.com Another effective method is the Béchamp reduction, which uses iron metal in an acidic medium, such as with ammonium (B1175870) chloride. nih.gov This method can be preferable in cases where catalytic hydrogenation might cause undesired side reactions like dehalogenation on substituted quinolines. nih.gov Other reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride have also been reported for the reduction of the general imidazoquinoline scaffold.
| Reaction Type | Reagent(s) | Substrate Example | Product Example | Source(s) |
| Oxidation | m-Chloroperbenzoic acid (m-CPBA) | 2-Substituted 1H-imidazo[4,5-c]quinoline | 2-Substituted 1H-imidazo[4,5-c]quinoline-5-oxide | nih.govacs.orgnih.gov |
| Oxidation | Peracetic acid | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | 1-Isobutyl-1H-imidazo[4,5-c]quinoline N-oxide | google.com |
| Reduction | Raney-nickel, Hydrazine hydrate | 5-Amino-6-nitroquinoline | 5,6-Diaminoquinoline | tandfonline.comtandfonline.com |
| Reduction | Palladium on charcoal (Pd/C), H₂ | N-substituted-3-nitroquinolin-4-amine | N-substituted-quinoline-3,4-diamine | nih.govacs.org |
| Reduction | Iron (Fe), Ammonium chloride (NH₄Cl) | Halogenated 4-amino-3-nitroquinoline | Halogenated quinoline-3,4-diamine | nih.gov |
Cross-Coupling Reactions in Imidazoquinoline Synthesis
Transition-metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis and are powerfully applied to the construction and functionalization of the imidazoquinoline framework. mdpi.com These reactions allow for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the rapid diversification of the core structure. mdpi.comacs.org
The Suzuki-Miyaura coupling is one of the most frequently used methods. acs.orgnih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of a halo-imidazoquinoline (e.g., an iodo- or bromo-derivative) with a boronic acid or ester. nih.govnih.gov This strategy has been used to install various aryl or heteroaryl substituents onto the quinoline portion of the scaffold. acs.org For example, a key step in one synthetic approach involves the coupling of an iodoimidazole intermediate with an aminophenylboronic acid, which is then followed by an intramolecular cyclization to form the quinoline ring of the final imidazoquinoline product. nih.gov The efficiency of the Suzuki reaction can be sensitive to steric hindrance and the choice of ligand and base. nih.govnih.gov
The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction used to form C-N bonds, allowing for the direct amination of halo-imidazoquinolines. acs.org This provides a direct route to amino-substituted derivatives, which are themselves important compounds or can serve as handles for further functionalization.
Other notable cross-coupling reactions employed in this context include the Sonogashira coupling , which attaches alkyne groups via a palladium-copper co-catalyzed process, and the Negishi coupling , which couples organozinc compounds to organic halides. acs.org These advanced methods provide a versatile toolkit for medicinal chemists to explore the structure-activity relationships of imidazoquinoline derivatives. acs.org
| Coupling Reaction | Catalyst/Ligand System | Substrates | Bond Formed | Source(s) |
| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂, K₂CO₃ or PdCl₂(dppf) | Iodoimidazole + Phenylboronic acid | C-C | mdpi.comnih.gov |
| Buchwald-Hartwig | Palladium catalyst | Halo-imidazoquinoline + Amine | C-N | acs.org |
| Sonogashira | Palladium/Copper catalyst | Halo-imidazoquinoline + Terminal Alkyne | C-C (sp) | acs.org |
| Negishi | Palladium catalyst | Halo-imidazoquinoline + Organozinc reagent | C-C | acs.org |
Synthesis of Key Intermediates
The successful synthesis of the this compound ring system is highly dependent on the efficient preparation of crucial precursors, namely substituted nitroquinolines, quinoline diamines, and imidazoquinoline N-oxides.
The synthesis of appropriately substituted quinoline diamines is the most critical step, as these compounds provide the necessary o-diamine functionality for the final imidazole ring closure. The general strategy involves the synthesis of a nitroquinoline, followed by reduction.
One common route starts with the nitration of a quinoline derivative. For example, 6-nitroquinoline can be prepared via the Skraup synthesis from p-nitroacetanilide and glycerol. tandfonline.com This nitroquinoline is then further functionalized. A key transformation is the introduction of an amino group ortho to the nitro group. Amination of 6-nitroquinoline with hydroxylamine (B1172632) hydrochloride can yield 5-amino-6-nitroquinoline. tandfonline.comtandfonline.com Subsequent reduction of this nitro-amino compound, for instance with Raney-nickel and hydrazine hydrate, affords the target 5,6-diaminoquinoline. tandfonline.comtandfonline.com
An alternative approach begins with a quinolin-4-ol. acs.org Nitration with nitric acid in propionic acid yields a 3-nitroquinolin-4-ol. acs.orgnih.gov The hydroxyl group can then be converted to a leaving group, such as a chloride, by treatment with phosphorus oxychloride (POCl₃). nih.gov This 4-chloro-3-nitroquinoline (B17048) is a versatile intermediate that can be reacted with amines to give N-substituted-4-amino-3-nitroquinolines. nih.govacs.org The final step is the reduction of the nitro group, often using catalytic hydrogenation (e.g., Pd/C, H₂) or metal-based reducing agents (e.g., Fe/NH₄Cl), to produce the quinoline-3,4-diamine. nih.govacs.orgnih.gov
| Starting Material | Key Steps | Intermediate | Final Product | Source(s) |
| p-Nitroacetanilide | 1. Skraup synthesis (glycerol, H₂SO₄) 2. Amination (NH₂OH·HCl) 3. Reduction (Raney-Ni, N₂H₄) | 5-Amino-6-nitroquinoline | 5,6-Diaminoquinoline | tandfonline.comtandfonline.com |
| Quinolin-4-ol | 1. Nitration (HNO₃) 2. Chlorination (POCl₃) 3. Amination (R-NH₂) 4. Reduction (Pd/C, H₂) | 4-Amino-3-nitroquinoline | Quinoline-3,4-diamine | nih.govacs.orgnih.gov |
| m-Toluidine | 1. Skraup synthesis (glycerol) 2. Nitration (HNO₃/H₂SO₄) | 7-Methylquinoline | 7-Methyl-8-nitroquinoline | brieflands.com |
While the main focus is this compound, the synthesis of isomeric Imidazo[4,5-c]quinoline N-oxides is a well-documented and important process in the broader class of imidazoquinolines. These N-oxides are key intermediates for producing medicinally important 4-amino-substituted imidazo[4,5-c]quinolines like Imiquimod and Resiquimod. google.com
The synthesis starts with the parent 1-substituted-1H-imidazo[4,5-c]quinoline. The most widely used method for N-oxidation is the reaction with meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as chloroform, dichloromethane, or ethyl acetate. nih.govnih.gov The reaction is often performed at reflux or slightly elevated temperatures for a period ranging from 30 minutes to several hours. nih.govnih.gov Other oxidizing agents like peracetic acid have also been reported. google.com
The resulting N-oxide activates the C4 position of the quinoline ring towards nucleophilic substitution. This allows for the introduction of an amino group, often by reacting the N-oxide with an aminating agent in the presence of a reagent like tosyl chloride or benzoyl chloride, which first reacts with the N-oxide oxygen to create a better leaving group. google.com
| Parent Compound | Oxidizing Agent | Solvent | Conditions | Product | Source(s) |
| 1-Isobutyl-1H-imidazo[4,5-c]quinoline | m-CPBA | Ethyl Acetate | 70°C, 6-10 hours | 1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide | |
| 2-Substituted-1H-imidazo[4,5-c]quinoline | m-CPBA | CHCl₃/CH₂Cl₂/MeOH | Reflux, 30 min | 2-Substituted-1H-imidazo[4,5-c]quinoline-5-oxide | nih.gov |
| 1-Isobutyl-1H-imidazo[4,5-c]quinoline | Peracetic acid | Toluene | 40-45°C | 1-Isobutyl-1H-imidazo[4,5-c]quinoline N-oxide | google.com |
Preparation of Quinoline Diamines and Nitroquinolines
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is paramount for improving the efficiency, scalability, and cost-effectiveness of imidazoquinoline synthesis. Key parameters that are frequently adjusted include temperature, reaction time, solvent, catalyst system, and work-up procedures. tandfonline.combinghamton.edu
For instance, in the oxidation of an imidazoquinoline to its N-oxide, controlling the temperature and reaction time is critical. Reducing the temperature from 40°C to room temperature and limiting the reaction time can prevent the formation of impurities. binghamton.edu Similarly, in multi-step sequences, the order of reagent addition can significantly impact the outcome. binghamton.edu
In cross-coupling reactions, the choice of ligand and base can dramatically affect the yield. In a Suzuki-Miyaura coupling to synthesize an imidazoquinoline precursor, switching from a standard triphenylphosphine (B44618) ligand to a more specialized biarylphosphine ligand like SPhos, and changing the base from potassium carbonate to cesium carbonate, resulted in substantially better yields. nih.gov
The choice of reaction conditions can also be dictated by the need to avoid side reactions. For the reduction of a nitro group on a halogenated quinoline, using Béchamp conditions (iron/NH₄Cl) was found to be superior to catalytic hydrogenation (Pd/C, H₂), as the latter caused significant dehalogenation, thus lowering the yield of the desired product. nih.gov
Finally, purification strategies are integral to yield enhancement. In the synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide, a workup consisting of a basic extraction was found to be effective in removing acidic impurities. binghamton.edu Crystallization of an intermediate as a hydrochloride salt is another technique used to achieve high purity before proceeding to the next step.
Spectroscopic and Structural Elucidation of 1h Imidazo 4,5 F Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of imidazo[4,5-f]quinoline derivatives, protons on the aromatic rings typically appear as complex multiplets in the downfield region. For instance, in a series of 1-methyl-2-phenyl-1H-imidazo[4,5-f]quinoline derivatives, the aromatic protons resonate between δ 7.31 and 7.69 ppm. oup.com The proton attached to the imidazole (B134444) nitrogen (N-H) is expected to appear as a significantly downfield signal.
Substituents on the core structure have a predictable influence on the spectrum. A methyl group attached to the imidazole nitrogen (N-CH₃) characteristically produces a singlet peak around δ 3.18-3.25 ppm. oup.com In a study of a 2-mercapto derivative, the PMR spectrum showed a complex multiplet between δ 7.6-9.25 for the NH and aromatic protons. tandfonline.com
Table 1: ¹H NMR Spectral Data for Selected 1H-Imidazo[4,5-f]quinoline Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| 2-Amino-5-methyl-3H-imidazo[4,5-f]quinoline | CDCl₃ | 8.88 (dd), 8.61 (dd), 7.53 (d), 7.43 (dd) | Aromatic-H | oup.com |
| 2.84 (d) | Me | oup.com | ||
| 4.59 (br s) | NH₂ | oup.com | ||
| 1-Methyl-2-(p-methoxy)phenyl-1H-imidazo[4,5-f]quinoline | DMSO-d₆ | 7.28-7.64 (m) | Aromatic-H | oup.com |
| 3.31 (s) | OCH₃ | oup.com | ||
| 3.18 (s) | N-CH₃ | oup.com | ||
| 1-Methyl-2-(p-chloro)phenyl-1H-imidazo[4,5-f]quinoline | DMSO-d₆ | 7.31-7.61 (m) | Aromatic-H | oup.com |
| 3.22 (s) | N-CH₃ | oup.com | ||
| 2-Mercapto-1-((N,N-diphenylamino)methyl)-1H-imidazo[4,5-f]quinoline (IIf) | CDCl₃ | 7.6-9.25 (m) | Aromatic-H and N-H | tandfonline.com |
This table is interactive and searchable.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a detailed analysis of a 2-mercapto-1H-imidazo[4,5-f]quinoline derivative, the chemical shifts for the carbon atoms of the fused ring system were assigned. tandfonline.com The carbons of the quinoline (B57606) and imidazole moieties resonate at distinct frequencies, with downfield shifts observed for carbons near electron-withdrawing groups or those involved in intramolecular hydrogen bonding. tandfonline.com For example, singlets were observed at δ 195.35, 148.25, 147.42, and 137.12, corresponding to various quaternary carbons in the heterocyclic structure. tandfonline.com
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For the this compound system, key absorptions confirm the integrity of the fused rings.
The formation of the imidazole ring is confirmed by C=N stretching vibrations, which are typically observed in the range of 1584–1675 cm⁻¹. oup.comtandfonline.com A broad absorption band in the region of 3100–3450 cm⁻¹ is characteristic of the N-H group stretching vibration within the imidazole ring. tandfonline.com Aromatic C-H stretching is identified around 3070 cm⁻¹, while aromatic ring stretching vibrations (C=C) appear as strong bands around 1600, 1570, 1490, and 1325 cm⁻¹. oup.comtandfonline.com
Specific derivatives show additional characteristic peaks. For example, 2-mercapto-1H-imidazo[4,5-f]quinoline exhibits a weak S-H stretching band at 2550-2560 cm⁻¹ and a C=S stretching band at 1200 cm⁻¹. tandfonline.com
Table 2: Key IR Absorption Bands for this compound and Its Derivatives (cm⁻¹)
| Compound Type | N-H Stretch | C-H (Aromatic) Stretch | C=N Stretch | C=C (Aromatic) Stretch | Other Key Bands | Reference |
|---|---|---|---|---|---|---|
| 2-Mercapto-1H-imidazo[4,5-f]quinoline | 3450-3100 (broad) | - | 1675 | - | 2560-2550 (S-H), 1200 (C=S) | tandfonline.com |
| 1-Methyl-2-phenyl Derivatives | - | 3065-3078 | 1584-1599 | 1545-1568 | 2968-2975 (C-H, CH₃) | oup.com |
This table is interactive and searchable.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. The electron impact (EI) or electrospray ionization (ESI) mass spectra of this compound derivatives typically show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula. oup.comtandfonline.com
For example, the mass spectrum for 1-methyl-2-(p-nitrophenyl)-1H-imidazo[4,5-f]quinoline shows a molecular ion peak at m/z 304. oup.com Similarly, the chloro-substituted analogue, 1-methyl-2-(p-chlorophenyl)-1H-imidazo[4,5-f]quinoline, displays its molecular ion peak at m/z 293. oup.com
Fragmentation analysis of a thioether derivative of 2-mercapto-1H-imidazo[4,5-f]quinoline (IIf) showed a molecular ion peak at m/z 398 (29% relative intensity). tandfonline.com The spectrum also revealed several fragment ions at m/z 214 (100%), 201 (42%), 173 (26%), and 155 (18%), providing clues about the stability of different parts of the molecule and the likely cleavage pathways. tandfonline.com
Electronic Spectroscopy for Photophysical Characterization
Electronic spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, is used to investigate the electronic transitions and photophysical properties of conjugated aromatic systems like this compound. The extensive π-system in the fused rings is expected to give rise to characteristic π-π* transitions in the UV region.
While specific data for the unsubstituted parent compound is not detailed in the surveyed literature, studies on related, more complex derivatives like pyrenyl-substituted imidazo[4,5-f] mdpi.comphenanthrolines show strong absorption bands corresponding to π-π* transitions between 325–400 nm. acs.org The electronic properties, and thus the absorption and emission spectra, can be tuned by introducing different substituents onto the heterocyclic core. acs.org For other complex derivatives, such as those of 3H- benzofuro[2,3-b]imidazo[4,5-f]quinolines, interesting photophysical properties including high fluorescence quantum yields have been noted. researchgate.net The study of these electronic properties is crucial for applications in materials science and as fluorescent probes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound and its derivatives reveals characteristic absorption bands that are influenced by the electronic structure and solvent polarity. In a study of newly synthesized imidazo[4,5-a]quinindolines, which are structurally related to the core this compound system, the absorption spectra in polar solvents exhibited a red shift, indicating a change in the electronic environment. arkat-usa.org The UV-Vis absorption spectra of certain imidazo[4,5-c]quinoline derivatives were collected in the spectral range of 200–500 nm using a quartz cuvette. acs.org
For some iridium complexes containing imidazo[4,5-f] researchgate.netphenanthroline ligands, the lowest energy absorption bands were observed around 520-528 nm. researchgate.net In another example, rhenium(I) tricarbonyl complexes with 2-(1-pyrenyl)-1H-imidazo[4,5-f] researchgate.netphenanthroline showed absorption bands with characteristic vibronic progression corresponding to π-π* transitions between 325–400 nm. acs.org
Table 1: UV-Vis Absorption Data for Selected Imidazo[4,5-f]quinoline Derivatives
| Compound/Complex | Solvent | Absorption Maxima (λmax, nm) | Reference |
| Imidazo[4,5-a]quinindolines | Polar Solvents | Red-shifted absorption | arkat-usa.org |
| Ir(epqc)2(N^N)]PF6 complexes | MeCN | ~370, 528 | researchgate.net |
| Re(I) tricarbonyl complexes with 2-(1-pyrenyl)-1H-imidazo[4,5-f] researchgate.netphenanthroline | Not Specified | 325-400 | acs.org |
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy provides information about the emissive properties of this compound derivatives. The fluorescence of newly synthesized N-alkyl-substituted imidazo[4,5-a]quinindolines was found to be very intense, with high fluorescence quantum yields exceeding 0.70. arkat-usa.org Similar to the UV-Vis spectra, the emission bands of these compounds also showed a red shift in polar solvents. arkat-usa.org
A study on imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines, which share a similar heterocyclic core, reported varying quantum yields depending on the substituents. researchgate.netuni-giessen.de For instance, the highest quantum yield for the studied imidazo[1,5-a]quinolines was 34%, while for a specific imidazo[5,1-a]isoquinoline (B3349720), it reached 48%. researchgate.netuni-giessen.de The Stokes shifts, which is the difference between the absorption and emission maxima, were also found to be substantial, with imidazo[1,5-a]quinolines generally exhibiting larger Stokes shifts than their imidazo[5,1-a]isoquinoline counterparts. researchgate.netuni-giessen.de
The introduction of different functional groups can significantly impact the fluorescence properties. For example, some derivatives exhibit almost completely quenched fluorescence. researchgate.netuni-giessen.de The development of fluorescent sensors based on 1,10-phenanthroline (B135089) derivatives, which are structurally related to the imidazoquinoline system, has also been explored for the detection of metal ions like Zn2+, demonstrating significant fluorescence enhancement upon binding. bohrium.com
Table 2: Fluorescence Data for Selected Imidazoquinoline Analogs
| Compound Family | Highest Quantum Yield (%) | Stokes Shift (nm) | Reference |
| N-alkyl-substituted imidazo[4,5-a]quinindolines | >70 | Not Specified | arkat-usa.org |
| Imidazo[1,5-a]quinolines | 34 | ~124 ± 22 | researchgate.netuni-giessen.de |
| Imidazo[5,1-a]isoquinolines | 48 | ~84.5 ± 22.5 | researchgate.netuni-giessen.de |
X-ray Crystallography for Three-Dimensional Structural Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules. For derivatives of the related 1H-imidazo[4,5-c]quinoline system, single-crystal X-ray studies have provided detailed structural information. iucr.orgnih.gov
In the case of 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine, the imidazole ring was found to be coplanar with the quinoline system. iucr.org The molecules in the solid state were linked by N—H···N hydrogen bonds, forming chains. iucr.org For 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, the 1H-imidazo[4,5-c]quinoline ring system was determined to be approximately planar. nih.gov The crystal structure revealed that intermolecular C—H···O hydrogen bonds link the molecules into chains. nih.gov
Crystalline forms of other imidazo[4,5-c]quinolin-2-one derivatives have also been characterized by X-ray powder diffraction, identifying specific peaks at various 2-theta angles that define their particular crystalline structures. google.com
Table 3: Crystallographic Data for Selected Imidazoquinoline Derivatives
| Compound | Key Structural Feature | Intermolecular Interactions | Reference |
| 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine | Imidazole ring coplanar with quinoline system | N—H···N hydrogen bonds | iucr.org |
| 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | Approximately planar 1H-imidazo[4,5-c]quinoline ring system | C—H···O hydrogen bonds | nih.gov |
Computational Chemistry and Theoretical Investigations of 1h Imidazo 4,5 F Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties.researchgate.netresearchgate.netrsc.orgirb.hrpeerj.com
Density Functional Theory (DFT) is a fundamental computational tool used to investigate the quantum mechanical behavior of 1H-Imidazo[4,5-f]quinoline. It provides a robust framework for understanding its electronic characteristics and structural properties.
Frontier Molecular Orbital (HOMO/LUMO) Analysis.researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. In studies of this compound derivatives, the HOMO is often localized on the electron-rich imidazole (B134444) portion, while the LUMO is typically distributed across the quinoline (B57606) system. researchgate.netuni-giessen.de This spatial separation suggests a potential for intramolecular charge transfer during electronic excitation. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity, with a smaller gap implying higher reactivity. irjweb.com
| Orbital | Description | Typical Localization |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Primarily on the imidazole ring and electron-donating substituents researchgate.netuni-giessen.de |
| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the quinoline core and electron-accepting substituents researchgate.netuni-giessen.de |
| Energy Gap (ΔE) | The difference in energy between LUMO and HOMO | Reflects the chemical reactivity and stability of the molecule irjweb.com |
Charge Distribution and Electronic Characteristics.rsc.org
The analysis of charge distribution within the this compound scaffold reveals its electronic nature. The nitrogen atoms within both the imidazole and quinoline rings are areas of high electron density, rendering them susceptible to electrophilic interactions. Conversely, the hydrogen atom attached to the imidazole nitrogen exhibits acidic properties. rsc.org This charge distribution also dictates the molecule's dipole moment and its interactions with solvents and biological macromolecules.
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties.researchgate.netirb.hr
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for exploring the properties of molecules in their electronically excited states. rsc.org It is frequently used to predict and interpret absorption and emission spectra. For this compound and its derivatives, TD-DFT calculations have been crucial for understanding their photophysical behaviors, such as fluorescence. researchgate.netirb.hrsci-hub.se These theoretical studies help to clarify the mechanisms of electronic transitions and energy dissipation from excited states, which is vital for designing molecules for applications in materials science and as fluorescent probes. researchgate.netsci-hub.seacs.org
Molecular Docking Studies for Ligand-Target Interactions.uni-giessen.dejocpr.comjddtonline.inforesearchgate.net
Molecular docking is a computational simulation that predicts how a molecule (ligand) binds to a macromolecular target, such as a protein or DNA. This technique is widely used in drug discovery to assess the potential of compounds as therapeutic agents. For derivatives of this compound, molecular docking has been employed to investigate their binding modes and interactions with various biological targets. These studies have provided valuable insights into their potential to inhibit enzymes like DNA gyrase and kinases or to interact with structures like G-quadruplex DNA. jocpr.comjddtonline.inforesearchgate.net
Protonation, Tautomerization, and Valence Tautomerism Studies.researchgate.netrsc.org
The chemical behavior of this compound in solution is significantly influenced by protonation and tautomerism. The imidazole ring can exist in different tautomeric forms, depending on which nitrogen atom is protonated. researchgate.net Theoretical studies have been conducted to determine the relative stabilities of these different forms. researchgate.netrsc.org Understanding these equilibria is crucial for predicting the molecule's behavior in various pH environments and its interactions within biological systems. For instance, NMR studies on related compounds have shown that different tautomeric forms can be present in solution. researchgate.net
pKa Prediction and Acidity/Basicity Assessments.researchgate.net
Computational chemistry offers methods to predict the pKa values of molecules, which are measures of their acidity and basicity. For this compound, theoretical calculations have been used to estimate the pKa values associated with the nitrogen atoms in both the imidazole and quinoline rings. researchgate.netirb.hr These predictions are essential for understanding how the molecule's charge state changes with pH, which in turn affects its solubility, membrane permeability, and biological activity. irb.hrpeerj.com
Chemical Reactivity and Mechanistic Studies of 1h Imidazo 4,5 F Quinoline
Nucleophilic Reactivity of Nitrogen Heteroatoms
The nitrogen atoms within the 1H-Imidazo[4,5-f]quinoline ring system exhibit distinct nucleophilic characteristics, influencing the course of various chemical transformations. The imidazole (B134444) ring, in particular, contains nitrogen atoms that can readily participate in nucleophilic attacks.
Alkylation reactions, for instance, have been shown to occur at the nitrogen atoms of the imidazole ring. In the synthesis of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline derivatives, alkylation with methyl iodide in a potassium hydroxide-dimethyl sulfoxide (B87167) (KOH-DMSO) system resulted in the formation of two isomeric N-methyl derivatives. researchgate.net This demonstrates the nucleophilic nature of the imidazole nitrogens, with the reaction yielding both 2-(2-furyl)-1-methyl-1H- and 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinolines, the latter being the predominant product. researchgate.net
Furthermore, the nitrogen atoms in the quinoline (B57606) ring can also exhibit nucleophilic character, particularly after activation. For example, the synthesis of 1H-imidazo[4,5-c]quinoline-4-amines can be achieved through nucleophilic substitution of a leaving group at the 4-position with ammonia (B1221849) or other nitrogen nucleophiles. google.com
The reactivity of these nitrogen heteroatoms is crucial for the synthesis of various derivatives. For instance, in the preparation of 1H-imidazo[4,5-c]quinoline-4-phthalimide intermediates, the reaction of a 1H-imidazo[4,5-c]quinoline N-oxide with phthalimide (B116566) proceeds in the presence of a base, highlighting the role of nitrogen in facilitating the reaction. google.com
Table 1: Nucleophilic Reactions of this compound Nitrogen Heteroatoms
| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |
|---|---|---|---|
| Alkylation | Methyl iodide, KOH-DMSO | 2-(2-furyl)-1-methyl-1H- and 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinolines | researchgate.net |
| Amination | Ammonia, dibenzylamine, or azido (B1232118) group | 1H-imidazo[4,5-c]quinoline-4-amines | google.com |
| Phthalimide reaction | Phthalimide, base (e.g., tri-n-butylamine) | 1H-imidazo[4,5-c]quinoline-4-phthalimide intermediates | google.com |
Cyclization and Ring-Forming Reactions
The this compound core is often assembled through cyclization reactions, which are fundamental to its synthesis. One common method involves the cyclization of o-diaminoquinolines. For instance, 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline can be synthesized via the Weidenhagen reaction of quinoline-5,6-diamine (B1297419) with furfural. researchgate.net Another approach is the cyclization of 2-aminobenzimidazole (B67599) with α,β-unsaturated carbonyl compounds under acidic conditions.
Palladium-catalyzed cross-coupling reactions are also employed to construct the imidazoquinoline framework. More recently, microwave-assisted synthesis has been utilized to improve reaction rates and yields in the formation of this heterocyclic system.
The formation of the imidazole ring can also be achieved through a base-catalyzed cyclization of an appropriately substituted quinoline precursor. nih.gov For example, an acylated 3-aminoquinoline (B160951) can undergo cyclization to form the imidazole ring of the 1H-imidazo[4,5-c]quinoline scaffold. binghamton.edu Similarly, the cyclization of an imidazolidinone ring can be achieved using diphosgene. acs.org
In a metal-free approach, an iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines has been developed to afford imidazo[1,5-a]quinolines. rsc.org
Table 2: Cyclization and Ring-Forming Reactions for Imidazoquinolines
| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Quinoline-5,6-diamine and furfural | Weidenhagen reaction | 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline | researchgate.net |
| 2-Aminobenzimidazole and α,β-unsaturated carbonyl compounds | Acidic conditions | This compound | |
| Acylated 3-aminoquinoline | Base-catalyzed | 1H-Imidazo[4,5-c]quinoline | nih.govbinghamton.edu |
| α-Amino acids and 2-methyl quinolines | Iodine-mediated, metal-free | Imidazo[1,5-a]quinolines | rsc.org |
| 2-Amino-5-iodobenzoic acid derivative | Three-step sequence including nitro group reduction and cyclization with diphosgene | Imidazolidinone-fused quinolines | acs.org |
Oxidation and Reduction Mechanisms
The this compound system is susceptible to both oxidation and reduction reactions, leading to a variety of derivatives with altered electronic properties.
Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). nih.gov The resulting N-oxides are valuable intermediates for further functionalization. For example, 1H-imidazo[4,5-c]quinoline N-oxides can be reacted with various reagents to introduce substituents at the 4-position of the quinoline ring. google.com
Reduction: The nitro group, a common substituent on the imidazoquinoline scaffold, can be readily reduced to an amino group. This transformation is typically carried out using reducing agents like hydrogen gas in the presence of a palladium catalyst or a mixed nickel chloride-sodium borohydride (B1222165) system. researchgate.net The resulting amino derivatives are key intermediates in the synthesis of many biologically active compounds. The reduction of the quinoline ring itself can be achieved with reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced imidazoquinoline derivatives.
Table 3: Oxidation and Reduction of this compound Derivatives
| Reaction Type | Reagent(s) | Substrate | Product | Reference(s) |
|---|---|---|---|---|
| Oxidation | Hydrogen peroxide, m-CPBA | This compound | Quinoline N-oxide | nih.gov |
| Reduction | H₂/Pd catalyst | 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline | 3-Methyl-2-amino-3H-imidazo[4,5-f]quinoline | |
| Reduction | NiCl₂-NaBH₄ | N-1 substituted imidazole with a nitro group | 2-(1-phenyl-1H-imidazol-5-yl)aniline | researchgate.net |
| Reduction | Sodium borohydride, Lithium aluminum hydride | This compound | Reduced imidazoquinoline derivatives |
Electrophilic Substitution Pathways
Electrophilic substitution reactions on the this compound ring system allow for the introduction of various functional groups, further expanding its chemical diversity. The position of substitution is influenced by the electronic nature of both the imidazole and quinoline rings, as well as any existing substituents.
In the case of 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline, electrophilic substitution reactions such as bromination, nitration, formylation, acylation, and sulfonation have been investigated. researchgate.net The reaction conditions can be controlled to direct the electrophilic attack to either the furan (B31954) ring or the quinoline fragment. researchgate.net
For 2-(thiophen-2-yl) researchgate.netthiazolo[4,5-f]quinoline, a related heterocyclic system, electrophilic substitution reactions including nitration, sulfonation, bromination, formylation, and acylation lead to derivatives substituted exclusively at the 5-position of the thiophene (B33073) ring. researchgate.net
Nitration of 3-methylimidazo[4,5-f]quinoline (B14863) using a mixture of concentrated nitric and sulfuric acids results in the formation of 3-methyl-2-nitro-3H-imidazo[4,5-f]quinoline, with the electrophilic attack occurring at the electron-rich 2-position of the quinoline ring.
Table 4: Electrophilic Substitution Reactions on Imidazoquinoline Systems
| Reaction Type | Reagent(s) | Substrate | Position of Substitution | Reference(s) |
|---|---|---|---|---|
| Bromination, Nitration, Formylation, Acylation, Sulfonation | Various electrophiles | 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline | Furan ring or quinoline fragment | researchgate.net |
| Nitration, Sulfonation, Bromination, Formylation, Acylation | Various electrophiles | 2-(thiophen-2-yl) researchgate.netthiazolo[4,5-f]quinoline | 5-position of the thiophene ring | researchgate.net |
| Nitration | HNO₃, H₂SO₄ | 3-Methylimidazo[4,5-f]quinoline | 2-position of the quinoline ring |
Influence of Substituents on Reaction Mechanisms
The presence of substituents on the this compound scaffold can significantly influence the course and outcome of chemical reactions. These substituents can alter the electronic properties of the ring system, thereby affecting its reactivity towards nucleophiles and electrophiles.
For instance, in the synthesis of 1,4-disubstituted imidazo[4,5-c]quinolines, the low reactivity of the C-4 position of the imidazole ring towards functionalization presented a challenge. researchgate.net The use of Lewis acids at elevated temperatures was necessary to facilitate the desired oxidative cyclization. researchgate.net
The nature of the substituent at the 2-position of the 1H-imidazo[4,5-c]quinolin-4-amine scaffold has been shown to be critical for its biological activity as an A3 adenosine (B11128) receptor positive allosteric modulator. nih.gov Hydrophobic alkyl and cycloalkyl substitutions at this position, combined with a 3,4-dichlorophenyl group at the 4-amino position, were found to improve activity and selectivity. nih.gov
Furthermore, the replacement of the quinoline ring with other aromatic and non-aromatic substituents in a related kinase inhibitor demonstrated the importance of this part of the molecule for its biological activity. acs.org The introduction of a pyridine (B92270) or a methyl-imidazole group at this position led to potent compounds. acs.org
Structure Activity Relationship Sar and Rational Derivative Design of 1h Imidazo 4,5 F Quinoline Analogs
Systematic Modification of Substituent Patterns on the Imidazoquinoline Nucleus
Systematic alterations to the 1H-imidazo[4,5-f]quinoline core have provided deep insights into the structural requirements for various biological activities. Modifications at positions 1, 2, and 4 have been particularly informative.
Effects of Substituents at Position 1
Position 1, a nitrogen atom within the imidazole (B134444) moiety, is a key site for modification. Substitution at this position can significantly influence the biological profile of the resulting analog. For instance, the introduction of a methyl group at the 1-position in 2-phenyl-1H-imidazo[4,5-f]quinoline has been shown to shift the compound's activity towards antimicrobial applications. This derivative, 1-methyl-2-phenyl-1H-imidazo[4,5-f]quinoline, exhibits notable efficacy against Gram-positive bacteria such as Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 8–16 μg/mL.
In the context of the regioisomeric imidazo[4,5-c]quinolines, which are potent Toll-like receptor (TLR) agonists, the N1 substituent is crucial for activity. Swapping substituents between the N1 and C2 positions can lead to highly potent compounds, as seen in the case of an N1-benzyl-C2-n-butyl derivative which was identified as a highly active TLR7 agonist. tandfonline.com This highlights the importance of the N1-position in orienting the molecule within the receptor binding site.
Effects of Substituents at Position 2
The C2 position of the imidazole ring is another critical determinant of biological activity. In the related imidazo[4,5-c]quinoline series, which are well-known TLR7/8 agonists, the length of an alkyl substituent at the C2 position is a key factor. tandfonline.comacs.org Extensive SAR studies have consistently shown that an optimal chain length for the C2-alkyl substituent is a butyl group. acs.org
Furthermore, in the development of allosteric modulators for the A3 adenosine (B11128) receptor (A3AR) based on the imidazo[4,5-c]quinoline scaffold, medium-sized cycloalkyl groups like cyclopentyl and cyclohexyl at the C2 position were found to be most favorable for enhancing agonist activity. scispace.com Analogs with smaller or larger rings, or acyclic alkyl groups, showed considerably less enhancement. scispace.com This suggests that the size and conformation of the C2 substituent are critical for optimal interaction with the allosteric binding site.
Conversely, for some activities, substitution at the C2 position is considered an inappropriate site for modification, indicating that this position may be involved in unfavorable steric or electronic interactions for certain targets. tandfonline.com For example, within a series of imidazo[4,5-c]quinoline-based kinase inhibitors, disruption of the aromatic system by opening the imidazolone (B8795221) ring led to a significant loss of potency. acs.org
Effects of Substituents at Position 4
The C4 position on the quinoline (B57606) portion of the scaffold also plays a significant role in modulating biological activity. In the pursuit of novel tumor necrosis factor-alpha (TNF-alpha) suppressors from the imidazo[4,5-c]quinoline class, replacing the 4-amino group with a chlorine atom was a key modification. This led to the discovery of compounds with potent TNF-alpha suppressing activity. Specifically, 4-chloro-substituted derivatives have also been identified as tubulin inhibitors, a mechanism relevant to cancer therapy.
In the context of A3AR allosteric modulators, substitutions on the 4-amino group were explored. scispace.comnih.gov Benzyl (B1604629) and 3,4-dichlorophenyl groups at the 4-amino position were found to be the most effective at enhancing the efficacy of A3AR agonists. scispace.comnih.gov
Rational Design of Imidazoquinoline Derivatives for Specific Biological Activities
The knowledge gained from SAR studies has been instrumental in the rational design of imidazoquinoline derivatives tailored for specific biological targets, such as protein kinases and immune receptors. researchgate.netnih.gov
One prominent example is the development of kinase inhibitors. NVP-BEZ235, an imidazo[4,5-c]quinoline derivative, is a potent inhibitor of phosphoinositide-3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). acs.org The development of analogs of this compound for treating African Sleeping Sickness involved systematic modifications to improve solubility, reduce host cell toxicity, and enhance selectivity. acs.orgnih.gov SAR studies revealed that replacing the quinoline group at the R3 position with a 4-pyridine rendered a potent molecule with good selectivity, while other substitutions like a 3-pyridine decreased potency and increased cytotoxicity. acs.org The data from these studies, summarized in the table below, illustrates the fine-tuning of activity through rational design.
| Compound | R3 Substituent | EC50 (nM) vs. T. brucei | TC50 (µM) vs. HepG2 | Selectivity (TC50/EC50) |
|---|---|---|---|---|
| 1 (NVP-BEZ235) | 3-Quinolinyl | 2 | 0.141 | 71 |
| 4a | 4-Pyridyl | 136 | 3.43 | 25 |
| 4b | 3-Pyridyl | 16 | 0.575 | 36 |
| 4c | Phenyl | 309 | 1.58 | 5 |
| 4e | 1-Methyl-1H-imidazol-5-yl | 51 | 0.621 | 12 |
| 4f | Benzo[b]thiophen-3-yl | 54 | >25 | >463 |
Similarly, rational design has been applied to develop immunomodulatory agents that target TLRs. Derivatives of 1H-imidazo[4,5-c]quinoline are well-established TLR7 and TLR8 agonists. Modifications have aimed to separate TLR7 and TLR8 activity or to create compounds with specific cytokine induction profiles. For example, incorporating a benzyl group at the N1 position and a butyl group at the C2 position of the imidazo[4,5-c]pyridine core resulted in a potent and pure TLR7 agonist. rsc.org
Comparative SAR Studies with Structurally Related Heterocyclic Systems
Comparing the SAR of 1H-imidazo[4,5-f]quinolines with its regioisomers and other related heterocyclic systems provides valuable context and highlights the importance of the specific arrangement of atoms in the core structure.
Imidazo[4,5-c]quinoline: This is the most studied isomer and the scaffold for approved drugs like Imiquimod (B1671794). While both imidazo[4,5-f]quinoline and imidazo[4,5-c]quinoline derivatives can act as TLR agonists, the latter has been more extensively developed for this purpose. SAR studies on imidazo[4,5-c]quinolines have established clear guidelines for achieving potent TLR7/8 agonism, such as the requirement for an N1-substituent, a C2-alkyl or alkoxyalkyl group, and a 4-amino group. tandfonline.com For instance, 4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline derivatives are effective TLR agonists that induce antiviral cytokines.
Pyrazolo[3,4-f]quinoline: Structure-activity studies on partial structures and analogs of imidazo[4,5-f]quinoline led to the discovery of pyrazolo[3,4-f]quinoline derivatives as potent immunostimulants. nih.gov This demonstrates that replacing the imidazole ring with its bioisostere, pyrazole, can retain or even enhance activity. These novel analogs showed potent effects in a mouse protection model, mediated by an immunostimulatory mechanism. nih.gov
Regioisomeric Pyrazolo[4,3-f]quinolines: In stark contrast to the [3,4-f] isomers, the regioisomeric pyrazolo[4,3-f]quinoline derivatives were found to be inactive. nih.gov This critical finding underscores the stringent structural and electronic requirements for receptor binding and activation, where the precise positioning of the nitrogen atoms in the heterocyclic core is paramount for biological activity.
Imidazo[4,5-b]pyridines: Replacing the quinoline ring system with a pyridine (B92270) ring to create imidazo[4,5-b]pyridines also has a significant impact on activity. In studies of antiproliferative agents, the position of the nitrogen atom in the pyridine ring was shown to have a strong influence on the activity of tetracyclic systems based on this scaffold. core.ac.uk This further emphasizes that even subtle changes in the core heterocycle can lead to dramatic differences in biological outcomes.
Molecular Mechanisms of Action of 1h Imidazo 4,5 F Quinoline Derivatives
Immunomodulatory Mechanisms
A primary and extensively researched mechanism of action for imidazoquinoline derivatives is the potent modulation of the innate and adaptive immune systems. ontosight.ainih.gov This activity is primarily mediated through the activation of specific Toll-Like Receptors.
Many imidazoquinoline derivatives are recognized as potent agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are part of the innate immune system and are specialized in recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses. acs.org Upon binding to these endosomal receptors, imidazoquinolines mimic natural ligands, initiating a powerful immune-stimulating signaling cascade.
The specific activity depends on the derivative's structure. For example, among the well-studied imidazo[4,5-c]quinolines, Imiquimod (B1671794) and Gardiquimod are selective TLR7 agonists, whereas Resiquimod (R-848) and CL097 are dual agonists for both TLR7 and TLR8. nih.gov This differential activation is critical, as TLR7 and TLR8 are expressed on different immune cell populations and trigger distinct downstream responses. acs.org
Table 3: TLR Agonist Activity of Selected Imidazoquinoline Derivatives NF-κB activation is a key step in the TLR signaling pathway. EC50 is the concentration for 50% maximal response.
| Compound | Primary Target(s) | Activity Notes |
|---|---|---|
| Imiquimod | TLR7 | Selective TLR7 agonist. nih.gov |
| Resiquimod (R-848) | TLR7/TLR8 | Potent dual agonist. nih.gov |
| Gardiquimod | TLR7 | Selective TLR7 agonist. nih.gov |
| CL097 | TLR7/TLR8 | Dual agonist; activates NF-κB in TLR7 cells at 0.1 µM and in TLR8 cells at 4 µM. nih.gov |
| CL075 | TLR8 | Potent and selective TLR8 agonist; activates NF-κB in hTLR8 cells at 3 µM. nih.gov |
The activation of TLR7 and TLR8 by imidazoquinoline derivatives triggers downstream signaling pathways, including those mediated by nuclear factor-κB (NF-κB) and interferon regulatory factors (IRFs). binghamton.edu This cascade leads to the robust production and release of a wide array of cytokines and chemokines. acs.org
A hallmark of TLR7 activation is the potent induction of type I interferons, particularly interferon-alpha (IFN-α). nih.govtandfonline.comgoogle.com IFN-α is a critical cytokine in antiviral responses. tandfonline.com Dual TLR7/8 agonists also stimulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, as well as type II interferon (IFN-γ). nih.govacs.orgtandfonline.com The specific profile and concentration of induced cytokines can be fine-tuned based on the chemical structure of the derivative. nih.gov For instance, the derivative 3M-003 was reported to induce IFN-α at a significantly lower concentration (0.03 μM) than that required to induce TNF-α and IL-12 (0.1 μM). nih.gov
The cytokine storm induced by imidazoquinolines is a direct consequence of the activation of various immune cell populations. The differential expression of TLR7 and TLR8 on these cells dictates the nature of the immune response.
TLR7 is predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells. acs.org Activation of pDCs leads to their maturation and the massive production of IFN-α. researchgate.net TLR8 is mainly expressed on myeloid dendritic cells (cDCs), monocytes, and macrophages. acs.org Activation of these cells results in the production of inflammatory cytokines like TNF-α and IL-12 and enhances their antigen presentation capabilities. researchgate.net
This activation of dendritic cells is a crucial link between the innate and adaptive immune systems. jku.at Activated and mature dendritic cells are highly effective antigen-presenting cells (APCs). They process and present antigens to T-cells, leading to the stimulation and proliferation of antigen-specific T-cell responses, particularly CD8+ T-cells. jku.atnih.gov Studies have shown that imidazoquinoline-activated DCs can effectively stimulate T-cells, as evidenced by increased proliferation and expression of activation markers like CD25. nih.gov Additionally, some derivatives like Resiquimod can also activate Natural Killer (NK) cells, further contributing to the anti-tumor and antiviral immune response. nih.gov
Mechanisms of Cell Growth Modulation
Induction of Apoptosis in Cancer Cell Lines
A key mechanism through which 1H-imidazo[4,5-f]quinoline derivatives exert their anticancer effects is the induction of apoptosis, a form of programmed cell death, in various cancer cell lines.
One derivative, IPM714, has been shown to induce apoptosis in colorectal cancer cells, specifically in HCT116 and SW480 cell lines. nih.gov This process is often accompanied by the production of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, key events in the intrinsic apoptotic pathway. researchgate.net Similarly, a novel series of tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives has been investigated for its effects on glioblastoma multiforme (GBM) cells. waocp.org Among these, the 5c derivative was found to be the most potent, inducing apoptosis in U-87MG glioblastoma cells in a time- and dose-dependent manner. waocp.orgnih.gov This induction of apoptosis was associated with a significant increase in the sub-G1 cell population, a hallmark of apoptotic cells. waocp.orgnih.gov
Further research has indicated that the apoptotic mechanism can be dependent on the tumor suppressor protein p53. In HCT 116 cells, imidazoquinoline derivatives have been observed to induce p53-dependent apoptosis. nih.gov The process can proceed through both caspase-dependent and caspase-independent pathways. nih.gov The activation of caspase-3, a critical executioner caspase in the apoptotic cascade, has been documented following treatment with certain imidazoquinoline derivatives in glioblastoma cells. nih.gov
The table below summarizes the apoptotic effects of selected this compound derivatives on various cancer cell lines.
| Derivative | Cancer Cell Line | Key Apoptotic Events |
| IPM714 | HCT116, SW480 (Colorectal Cancer) | Induction of apoptosis. nih.gov |
| 5c derivative (tetrahydrobenzo(g)imidazo[α-1,2]quinolone) | U-87MG (Glioblastoma Multiforme) | Increased sub-G1 phase, ROS generation, caspase-3 activation. waocp.orgnih.gov |
| Imidazoquinoline derivatives | HCT 116 | p53-dependent apoptosis. nih.gov |
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can modulate cell growth by causing cell cycle arrest at specific phases, thereby preventing cancer cells from progressing through the division cycle.
For instance, the derivative IPM714 has been shown to arrest the cell cycle in the S phase in HCT116 colorectal cancer cells and in the G2/M phase in both HCT116 and Caco-2 colorectal cancer cells. nih.govresearchgate.net This prevents the cells from entering mitosis and subsequently dividing. Another derivative, known as compound 3b, has been reported to induce cell cycle arrest at the G2/M phase. researchgate.net
The 5c derivative of tetrahydrobenzo(g)imidazo[α-1,2]quinolone, which induces apoptosis in glioblastoma cells, also causes a significant increase in the sub-G1 and super-G2 phases of the cell cycle in U-87MG cells. waocp.orgnih.gov In p53 mutant SW620 cells, a quinoline (B57606) derivative was found to induce p53-independent G2-M arrest. nih.gov
The following table details the effects of specific this compound derivatives on the cell cycle in different cancer cell lines.
| Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest |
| IPM714 | HCT116 (Colorectal Cancer) | S Phase nih.gov |
| IPM714 | HCT116, Caco-2 (Colorectal Cancer) | G2/M Phase researchgate.net |
| Compound 3b | Not Specified | G2/M Phase researchgate.net |
| 5c derivative (tetrahydrobenzo(g)imidazo[α-1,2]quinolone) | U-87MG (Glioblastoma Multiforme) | Sub-G1 and Super-G2 waocp.orgnih.gov |
| Quinoline derivative | SW620 (p53 mutant) | G2-M Phase nih.gov |
Inhibition of Kinase Pathways (e.g., PI3K/mTOR)
A critical aspect of the anticancer activity of this compound derivatives is their ability to inhibit key intracellular signaling pathways that are often dysregulated in cancer, such as the PI3K/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.
Several derivatives of imidazo[4,5-c]quinoline have been identified as potent inhibitors of the PI3K/mTOR pathway. mdpi.com For example, the derivative NVP-BEZ235 has been shown to inhibit both PI3K and mTOR kinase activity. nih.govacs.org Another derivative, IPM714, exerts its anti-colorectal cancer effects by suppressing the PI3K/AKT/mTOR axis. nih.govresearchgate.net
Research has led to the development of specific imidazo[4,5-c]quinoline derivatives with potent inhibitory activity. Compound 39, for instance, exhibits an mTOR IC₅₀ value of 1.4 μM and a PI3Kα IC₅₀ of 0.9 μM. mdpi.comnih.gov Another compound, quinoline 40, is a selective and effective inhibitor of PI3Kδ with an IC₅₀ value of 1.9 nM. mdpi.comnih.gov Furthermore, a series of 4-aniline quinoline derivatives containing phenylsulfonylurea have been synthesized, with quinoline 38 being the most effective inhibitor in the series, showing IC₅₀ values against PI3K and mTOR of 0.72 μM and 2.62 μM, respectively. nih.gov
The table below provides a summary of the inhibitory activities of various this compound derivatives on the PI3K/mTOR pathway.
| Derivative | Target(s) | IC₅₀ Values |
| NVP-BEZ235 | PI3K, mTOR | Not specified in provided context. nih.govacs.org |
| IPM714 | PI3K/AKT/mTOR pathway | Not specified in provided context. nih.govresearchgate.net |
| Compound 39 | mTOR, PI3Kα | 1.4 μM (mTOR), 0.9 μM (PI3Kα) mdpi.comnih.gov |
| Quinoline 40 | PI3Kδ | 1.9 nM mdpi.comnih.gov |
| Quinoline 38 | PI3K, mTOR | 0.72 μM (PI3K), 2.62 μM (mTOR) nih.gov |
Antimicrobial Action Mechanisms
Beyond their anticancer properties, this compound derivatives also exhibit antimicrobial activity. ontosight.ai The mechanisms underlying their action against microbes are varied and can involve the modulation of host immune responses as well as direct effects on the microorganisms.
One of the primary mechanisms is the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8. Upon binding to these receptors, the imidazoquinoline compound triggers a signaling cascade that leads to the activation of nuclear factor-κB (NF-κB) and the subsequent production of pro-inflammatory cytokines. This immunostimulatory effect enhances the host's ability to combat viral and other microbial infections.
In addition to immune modulation, some derivatives have direct antimicrobial effects. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing substituents, such as nitro groups, have demonstrated enhanced efficacy against Gram-positive bacteria. Another proposed mechanism suggests that these compounds can act as antimicrobial agents by binding to the benzodiazepine (B76468) site on the GABA receptor in mammalian cells, preventing the influx of chloride ions and leading to cell death by apoptosis. Furthermore, metal complexes of 1H-imidazo[4,5-f] researchgate.netphenanthroline derivatives have shown remarkable antibacterial effects against various bacterial strains. researchgate.net
Coordination Chemistry and Advanced Material Science Applications of 1h Imidazo 4,5 F Quinoline
1H-Imidazo[4,5-f]quinoline as a Ligand in Metal Complexes
Derivatives of this compound are valued as building blocks for creating stable metal complexes. researchgate.net The imidazo[4,5-f] bohrium.comphenanthroline structure, in particular, is an excellent chelating agent for various metal cations due to the ideal arrangement of its atoms. chim.it These ligands can be readily modified structurally, allowing for the fine-tuning of the properties of the resulting metal complexes. researchgate.net
Complexation with d-block Transition Metals (e.g., Pt(II), Re(I), Ir(III), Ru(II))
The this compound framework readily forms stable complexes with numerous d-block transition metals.
Platinum(II): Planar aromatic imidazo[4,5-f]-1,10-phenanthroline ligands have been successfully used to prepare platinum(II) chloride and thiolate complexes. chim.it These complexes are noted for their potential as metallomesogens. researchgate.net
Rhenium(I): A variety of Re(I) tricarbonyl complexes with substituted 1H-imidazo[4,5-f] bohrium.comphenanthroline ligands have been synthesized. rsc.orgresearchgate.netacs.org These complexes are of significant interest due to their unique photophysical properties, including exceptionally long-lived triplet excited states. acs.org Binuclear Re(I) organometallic complexes have also been developed and studied. nih.gov
Iridium(III): Cyclometalated Ir(III) complexes incorporating (1H-imidazo[4,5-f] bohrium.comphenanthrolin-2-yl)benzene ligands have been characterized, demonstrating strong luminescence. curtin.edu.au Binuclear Ir(III) complexes based on 2-aryl-1H-imidazo[4,5-f] bohrium.comphenanthroline have also been synthesized and investigated for their biological applications. nih.gov
Ruthenium(II): A wide array of mononuclear and dinuclear Ru(II) complexes have been prepared using imidazo[4,5-f] bohrium.comphenanthroline-based ligands. rsc.orgresearchgate.net These include cyclometalated Ru(II) complexes derived from π-extended benzo[h]imidazo[4,5-f]quinoline ligands appended with thienyl groups. nih.govnih.gov The resulting complexes often exhibit solvent-dependent photophysical properties and have been explored for various applications, including as pH-sensing probes and for their interactions with DNA. researchgate.netresearchgate.net
Complexation with Lanthanide(III) and Uranyl Ions
The versatile coordination ability of this compound-based ligands extends to f-block elements.
Lanthanide(III) Ions: Imidazo[4,5-f]-1,10-phenanthrolines form stable complexes with lanthanide(III) ions. researchgate.net Ternary europium(III) complexes with ligands such as 2-thenoyltrifluoroacetonate and 2-(3,4,5-trimethoxyphenyl)imidazo[4,5-f] bohrium.comphenanthroline have been synthesized, showing intense red emissions. researchgate.netchim.it The coordination of these ligands serves as an effective light-harvesting strategy, leading to strong luminescence from the lanthanide ion. researchgate.netresearchgate.net
Uranyl Ions: These ligands can induce mesomorphism when coordinated to uranyl ions (UO₂²⁺). researchgate.net Studies comparing the coordination of similar ligands with uranyl and copper ions have shown that fluorescence is significantly increased upon uranyl binding, a phenomenon examined through computational methods. rsc.org
Design of Metallomesogens and Liquid Crystalline Systems
Metal-containing liquid crystals, or metallomesogens, represent a key application for complexes of this compound derivatives. researchgate.net The incorporation of metal centers into these organic structures can introduce desirable physical and optical properties not found in purely organic systems, such as enhanced polarizability, refractive indices, and stability. researchopenworld.com
While the 2-aryl-substituted imidazo[4,5-f]-1,10-phenanthroline ligands themselves are not typically liquid-crystalline, mesomorphism can be induced upon coordination to metal centers. researchgate.net The resulting thermal behavior is highly dependent on the metal-to-ligand ratio and the specific substitution pattern on the ligands. researchgate.net
| Metal Ion | Metal-to-Ligand Ratio | Observed Mesomorphic Behavior |
| Pt(II), Re(I) | 1:1 | Not liquid-crystalline. researchgate.net |
| Lanthanide(III) | 1:2 | Formation of an enantiotropic cubic mesophase or non-liquid-crystalline, depending on the specific lanthanide ion and ligand structure. researchgate.net |
| Uranyl (UO₂²⁺) | 1:3 | Exhibited a hexagonal columnar mesophase over a wide temperature range. researchgate.net |
Photophysical Properties of this compound Metal Complexes
The metal complexes of this compound and its derivatives often display notable photophysical properties, particularly strong luminescence, making them suitable for a range of applications.
Luminescence and Excited-State Lifetimes
The emission characteristics of these complexes are influenced by the choice of both the metal center and the ligand structure.
Rhenium(I) Complexes: Re(I) complexes are known for their luminescence, typically arising from a metal-to-ligand charge transfer (³MLCT) excited state. researchgate.net By employing a bichromophoric design with pyrenyl-substituted imidazo[4,5-f] bohrium.comphenanthroline ligands, researchers have developed Re(I) complexes with record-high triplet excited-state lifetimes, exceeding 1000 microseconds (μs) in solution at room temperature. acs.org The photoluminescence characteristics can be solvent-dependent, which is correlated with hydrogen bonding interactions involving the imidazole (B134444) NH proton. rsc.org
Ruthenium(II) Complexes: Ru(II) polypyridyl complexes are often emissive, with some showing enhanced luminescence in aqueous solutions compared to organic solvents. researchgate.net Cyclometalated Ru(II) systems can exhibit dual emission, with contributions from both intraligand (¹IL) fluorescence and metal-to-ligand charge transfer (³MLCT) phosphorescence. nih.gov The lifetimes for these states are typically in the nanosecond (ns) range. nih.govnih.gov
Iridium(III) and Platinum(II) Complexes: An Ir(III) complex with a (1H-imidazo[4,5-f] bohrium.comphenanthrolin-2-yl)benzene ligand was found to have a high luminescence quantum yield of 56%. curtin.edu.au Certain cyclometalated Pt(II) complexes have also shown strong phosphorescence at room temperature, with one example exhibiting a quantum yield of 37% and a long lifetime of 20.3 μs. researchgate.net
| Complex Type | Emission Type | Quantum Yield (Φ) | Excited-State Lifetime (τ) |
| Re(I)-pyr-imphen | Triplet (³IL) | - | >1000 µs acs.org |
| Ru(II)-IBQ-nT | Phosphorescence (³MLCT) | ~10⁻⁴ | ~20 ns nih.gov |
| Ir(III)-phenyl-imphen | Luminescence | 0.56 | - curtin.edu.au |
| Pt(II)-cyclometalated | Phosphorescence | 0.37 | 20.3 µs researchgate.net |
| Eu(III)-diketonate | Luminescence | 0.71 (solid state) | 3.00 ms (B15284909) (solid state) researchgate.net |
Charge Transfer Processes in Bichromophoric Systems
Bichromophoric systems, which contain two distinct light-absorbing units within one molecule, have been designed using this compound-based ligands to study and control photoinduced processes like energy transfer. acs.org
In Re(I) complexes featuring a pyrenyl unit attached to the imidazo[4,5-f] bohrium.comphenanthroline ligand, there is an interplay between the metal-to-ligand charge transfer (¹MLCT) state and the pyrene-localized intraligand (¹IL) state. acs.org The introduction of bulky substituents into the imidazole ring can increase the dihedral angle between the pyrene (B120774) and the Re-imphen chromophores. acs.org This steric control effectively reduces the electronic coupling between the two units, allowing for better separation of the ¹MLCT and ¹IL states and influencing the subsequent energy transfer pathways. acs.orgresearchgate.net For instance, in certain systems, excitation can lead to the population of a pyrene-localized triplet state (³IL_pyrene) through pathways involving an initial MLCT state (¹MLCT → ³MLCT → ³IL_pyrene). acs.org
Similarly, in cyclometalated Ru(II) complexes with π-extended ligands, dual emission is observed, corresponding to C^N-based intraligand fluorescence and N^N-based metal-to-ligand charge transfer phosphorescence. nih.gov The energy of the ¹IL fluorescence shifts based on the extent of π-conjugation in the ligand, while the ³MLCT emission remains largely unaffected, indicating that the acceptor orbital is consistent across the series of complexes. nih.gov
Applications in Electronic Devices and Molecular Probes
The unique photophysical properties of this compound and its derivatives have led to their exploration in various advanced material science applications, particularly in the realms of electronic devices and molecular sensing. Their rigid, planar structure, coupled with the potential for extensive π-conjugation and the ability to coordinate with metal ions, makes them highly versatile building blocks for functional materials.
Emitters for Electroluminescence Devices
Derivatives of this compound have shown significant promise as emitters in electroluminescent devices, such as organic light-emitting diodes (OLEDs). The performance of these devices is critically dependent on the photophysical characteristics of the emitter layer, including high emission quantum yields and long excited-state lifetimes.
Researchers have synthesized and characterized various this compound derivatives to serve as efficient emitters. For instance, 1-Methyl-2-(anthryl)-imidazo[4,5-f] researchgate.netresearchgate.net-phenanthroline was developed as a new organic blue-light emitter. researchgate.net When incorporated into an electroluminescent device, it exhibited an emission maximum at 481 nm, corresponding to the blue region of the visible spectrum. researchgate.net This device achieved a maximum luminance of 4000 cd/m² and an external quantum efficiency of 1.82%. researchgate.net
The tunability of the electronic properties of this compound derivatives is a key advantage. By introducing different substituents at various positions on the imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline moiety, the emission color and efficiency can be finely controlled. researchgate.net This includes the addition of both electron-donating and electron-withdrawing groups, which can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission wavelength. researchgate.net
Metal complexes incorporating this compound-based ligands have also been extensively studied for their electroluminescent properties. Rhenium(I) carbonyl complexes, for example, exhibit high electron delocalization, leading to strong emissions and longer excited-state lifetimes, which are desirable features for electroluminescent materials. researchgate.net The introduction of electron-donating amine groups to the ligand framework can lead to a red-shift in the emission and a significant increase in the excited-state lifetime. researchgate.netrsc.org
The following table summarizes the electroluminescence characteristics of a representative this compound derivative:
| Compound | Emission Max (nm) | CIE Coordinates (x, y) | Max Luminance (cd/m²) | External Quantum Efficiency (%) |
| 1-Methyl-2-(anthryl)-imidazo[4,5-f] researchgate.netresearchgate.net-phenanthroline | 481 | (0.198, 0.284) | 4000 | 1.82 |
Fluorescent pH Sensors and Optical Materials
The sensitivity of the fluorescence of this compound derivatives to their chemical environment, particularly pH, has made them valuable as fluorescent pH sensors and components of advanced optical materials.
The nitrogen atoms within the quinoline (B57606) and imidazole rings can be protonated or deprotonated depending on the pH of the solution. This change in protonation state alters the electronic structure of the molecule, leading to observable changes in its absorption and fluorescence spectra. This property is the basis for their use as pH sensors.
For example, a quinoline-based probe demonstrated the ability to measure pH in two distinct ranges: 2.2–4.8 and 10.0–11.4. worktribe.com This dual-range sensitivity is particularly useful for monitoring pH in extreme conditions. The sensing mechanism involves the protonation of a nitrogen atom on the quinoline ring under acidic conditions, which enhances the electron-withdrawing effect and causes a downfield shift in the proton signals in NMR spectra. worktribe.com
Ruthenium(II) complexes containing 1H-imidazo[4,5-f] researchgate.netresearchgate.netphenanthroline-based ligands have also been designed as pH-sensing probes. In one study, the luminescence of a binuclear ruthenium complex was observed to decrease significantly as the pH increased. researchgate.net The ground- and excited-state acid ionization constants of these complexes can be determined from their UV-visible absorption and emission spectra, providing a quantitative measure of their pH sensitivity. researchgate.net
Furthermore, the introduction of specific functional groups can enhance the performance and applicability of these pH sensors. For instance, incorporating triethylene glycol monomethyl ether groups can improve the water solubility of the probe, which is crucial for biological applications. researchgate.net Some derivatives have been specifically designed to detect extreme alkalinity (pH > 14) in aqueous solutions. researchgate.net
The table below details the pH sensing characteristics of a selected this compound-based probe:
| Probe | pH Sensing Range(s) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Features |
| Quinoline-based probe | 2.2 - 4.8 & 10.0 - 11.4 | 360 / 440 | 480 / 550 | Dual-range sensing, large Stokes shift |
Beyond pH sensing, this compound derivatives are being explored for other optical applications. Their high fluorescence quantum yields make them suitable as organic photosensitizers in dye-sensitized solar cells. researchgate.net The thermal stability and nonlinear optical properties of these compounds are also areas of active investigation. researchgate.net
Advanced Analytical Techniques in 1h Imidazo 4,5 F Quinoline Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools in the analysis of 1H-imidazo[4,5-f]quinoline compounds. These techniques are employed to separate the target compound from impurities, starting materials, and other related substances, allowing for accurate purity determination and quantification. greenpharmacy.info
Research and manufacturing laboratories utilize reversed-phase HPLC as a primary method for quality control. greenpharmacy.info A typical method involves a C18 stationary phase column and a mobile phase gradient consisting of an aqueous component (like deionized water with an acid modifier such as phosphoric or formic acid) and an organic solvent, most commonly acetonitrile (B52724). greenpharmacy.infoacs.org The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a photodiode array (PDA) detector, scanning a range of wavelengths to identify the maximum absorbance for the compounds of interest, often around 260 nm. greenpharmacy.info
UPLC, which uses smaller particle size columns (typically under 2 μm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and greater sensitivity. acs.org In the synthesis of this compound derivatives, UPLC is frequently used to monitor the progress of chemical reactions, ensuring that the reaction has gone to completion before proceeding to the next step or purification. nih.gov
| Technique | Column | Mobile Phase | Flow Rate | Detection | Application | Source |
|---|---|---|---|---|---|---|
| HPLC | Phenomenex Luna-RP-C18 (250 × 4.6 mm, 5 µm) | Solvent A: 1% H3PO4 in water; Solvent B: Acetonitrile | 1.0 mL/min | UV at 260 nm | Determination of imiquimod (B1671794) and related impurities. greenpharmacy.info | greenpharmacy.info |
| HPLC | Phenomenex Gemini C18 (50 × 4.6 mm, 5 µm) | 10-90% Methanol gradient with 0.1% formic acid | Not Specified | UV at 254, 309, or 350 nm | Purity determination of final compounds (≥95%). acs.org | acs.org |
| HPLC | Agilent Eclipse XDB-C18 (250 × 4.6 mm, 5 µm) | Gradient of 10 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) and CH3CN | Not Specified | Not Specified | Analysis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives. nih.gov | nih.gov |
| UPLC | Acquity UPLC BEH C18 (3 × 50 mm, 1.7 µm) | Solvent A: 25 mM ammonium (B1175870) acetate (aq); Solvent B: 90% acetonitrile + 10% water | 0.8 mL/min | UV at 200–330 nm | Purity analysis of NVP-BEZ235 and related compounds. acs.org | acs.org |
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination provides a high degree of selectivity and sensitivity, making it an essential tool for both the identification and quantification of this compound and its analogues.
In synthetic chemistry, LC/MS (B15284909) is routinely used to confirm the identity of reaction products. nih.gov After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. nih.gov The observed molecular ion peak, often corresponding to the protonated molecule [M+H]⁺, provides direct evidence of the molecular weight of the synthesized compound, confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition and structural assignment. nih.gov
LC/MS is also a key technique for quantitative analysis, particularly for detecting trace amounts of these compounds. For example, methods have been developed using LC-MS/MS to detect heterocyclic aromatic amines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), in complex matrices like processed foods. jfda-online.com These methods demonstrate excellent linearity and can achieve very low limits of quantification (LOQ), such as 0.05 ng/g. jfda-online.com
| Compound Type / Name | Observed Ion [M+H]⁺ (m/z) | Technique | Application | Source |
|---|---|---|---|---|
| tert-Butyl (4-((2-butyl-4-chloro-1H-imidazo[4,5-c]quinolin-1-yl)methyl)phenyl)carbamate | 446.3 | LC/MS | Reaction product confirmation. nih.gov | nih.gov |
| 1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine | 359.48 | LC/MS | Confirmation of synthesized compound. nih.gov | nih.gov |
| tert-Butyl (4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl)phenyl)carbamate | 449.3 | LC/MS | Intermediate product confirmation. nih.gov | nih.gov |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | Not Specified | LC-MS/MS | Quantification in processed meat with LOQ of 0.05 ng/g. jfda-online.com | jfda-online.com |
Microanalysis for Elemental Composition
Microanalysis, specifically elemental analysis, is a fundamental technique used to determine the elemental composition of a pure organic compound. It provides the relative percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. This experimental data is then compared to the theoretical values calculated from the proposed chemical formula.
For novel this compound derivatives, elemental analysis serves as a crucial criterion for purity and structural verification. researchgate.net After a new compound is synthesized and purified, a small sample is subjected to combustion analysis. The results are considered valid when the experimentally determined percentages for C, H, and N agree with the calculated theoretical values, typically within a narrow margin of ±0.4%. researchgate.net This agreement provides strong evidence that the synthesized compound has the correct empirical formula and is substantially pure.
While specific experimental data for the parent compound this compound is not detailed in the provided context, its molecular formula is known to be C₁₀H₇N₃. nih.gov Based on this, the theoretical elemental composition can be calculated, which serves as the benchmark for any experimental analysis.
| Compound Name | Molecular Formula | Element | Theoretical Mass % |
|---|---|---|---|
| This compound | C₁₀H₇N₃ | Carbon (C) | 71.84% |
| Hydrogen (H) | 4.22% | ||
| Nitrogen (N) | 23.94% |
Future Directions and Research Perspectives on 1h Imidazo 4,5 F Quinoline
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
A primary objective in the field is the creation of efficient and environmentally sustainable methods for synthesizing the 1H-imidazo[4,5-f]quinoline core. While traditional synthetic routes exist, future research is geared towards discovering novel pathways that promise better yields, shorter reaction times, and greater tolerance for various functional groups. A strong emphasis is placed on adhering to the principles of green chemistry to reduce the environmental footprint of these syntheses. rsc.orgmdpi.com
Future synthetic explorations are concentrated on several key areas:
C-H Activation/Functionalization: The direct activation and functionalization of C-H bonds on the imidazoquinoline scaffold is a highly atom-economical method for introducing new substituents. This approach bypasses the need for pre-functionalized starting materials, leading to shorter synthetic routes and less waste.
Photoredox Catalysis: Utilizing visible light-mediated photoredox catalysis provides a potent method for constructing and modifying the imidazoquinoline core under gentle reaction conditions. This technique enables the formation of reactive radical intermediates that can engage in diverse chemical transformations.
Flow Chemistry: Continuous flow chemistry presents a scalable and safer alternative to conventional batch processing. The ability to precisely control reaction parameters like temperature and pressure in flow reactors can result in higher yields and purity.
Microwave-Assisted Synthesis: Microwave irradiation has proven to be an effective tool for accelerating reaction rates and enhancing yields in the synthesis of imidazoquinoline derivatives. researchgate.net This method ensures rapid and uniform heating, often leading to quicker and cleaner reactions. mdpi.com
Green Solvents and Catalysts: A significant trend is the move away from hazardous organic solvents towards more eco-friendly options such as water and ethanol. mdpi.com The development of recyclable catalysts, including solid-supported and biocatalysts, is also a critical component of greening the synthesis process. mdpi.com
| Synthetic Technique | Principal Benefits |
| C-H Activation | Atom economy, fewer steps |
| Photoredox Catalysis | Mild conditions, novel reactions |
| Flow Chemistry | Scalability, enhanced safety, precise control |
| Microwave-Assisted Synthesis | Increased speed and efficiency researchgate.net |
| Green Solvents/Catalysts | Sustainability, waste reduction mdpi.com |
Deeper Understanding of Structure-Mechanism Relationships
A thorough comprehension of the relationship between the structure of this compound derivatives and their biological and photophysical properties is essential for the rational design of new functional molecules. nih.gov Future research will aim to unravel these complex structure-mechanism relationships through a blend of experimental and computational methods.
Key areas for future investigation include:
Target Identification and Binding Site Analysis: For biologically active imidazoquinolines, identifying their specific molecular targets and understanding the interactions at the binding site is of utmost importance. nih.gov Techniques like X-ray crystallography and advanced NMR spectroscopy will be vital in providing high-resolution structural information.
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations will be increasingly used to predict binding affinities and understand the dynamic behavior of these molecules. acs.org These computational approaches can guide the design of new derivatives with improved potency and selectivity.
Mechanistic Studies of Action: Detailed mechanistic studies are necessary to understand the cellular effects and signaling pathways of compounds with therapeutic potential. This involves a variety of molecular biology techniques to create a comprehensive picture of the compound's mode of action.
Development of Next-Generation Imidazoquinoline-Based Probes and Materials
The distinct photophysical properties of certain this compound derivatives, such as their strong fluorescence, make them ideal for developing advanced probes and materials.
Future developments in this domain are expected to include:
Fluorescent Probes for Bioimaging: A key research direction is the design of novel imidazoquinoline-based fluorescent probes with enhanced brightness and stability. nih.govebi.ac.uk These probes can be tailored to detect specific biomolecules or cellular components, allowing for real-time visualization of biological activities. nih.govresearchgate.net
Chemosensors for Environmental Monitoring: There is growing interest in developing imidazoquinoline-based chemosensors for detecting environmental pollutants like heavy metal ions. The goal is to create highly selective and reusable sensors.
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of some imidazoquinoline derivatives make them suitable for use in OLEDs. Future research will focus on synthesizing new compounds with optimized electronic properties for display and lighting applications.
Smart Materials: Integrating the this compound structure into polymers could lead to the creation of "smart" materials that respond to stimuli like light or pH. These materials have potential applications in areas such as drug delivery and sensing.
Integration of Multidisciplinary Research for Comprehensive Understanding
A collaborative, multidisciplinary approach is crucial to fully realize the potential of this compound. The intricate challenges, from designing new syntheses to understanding biological mechanisms, necessitate expertise from various scientific fields.
Future progress will be driven by the integration of:
Chemistry: Organic chemists will continue to innovate in the synthesis and functionalization of the imidazoquinoline core. nih.gov
Biology and Pharmacology: Biologists and pharmacologists will explore the therapeutic applications of these compounds and identify their mechanisms of action. rsc.org
Physics and Materials Science: Physicists and materials scientists will investigate the photophysical properties of these derivatives and develop new technological applications.
Computational Science: Computational chemists will provide theoretical models to guide and predict experimental outcomes.
By fostering collaboration across these disciplines, researchers can accelerate discoveries and achieve a more complete understanding of the this compound scaffold, paving the way for practical applications in medicine, technology, and environmental science.
Q & A
Q. What are the common synthetic routes for 1H-imidazo[4,5-f]quinoline derivatives, and how are yields optimized?
The synthesis typically begins with 6-nitroquinoline-5-amine as a starting material. Reduction with SnCl₂·2H₂O yields quinoline-5,6-diamine, which undergoes condensation with aldehydes to form Schiff base intermediates (e.g., N6-benzylidene derivatives). Subsequent cyclization via acid catalysis produces this compound derivatives. Yields (~70–80%) depend on reaction time, temperature, and stoichiometric ratios of reagents. For example, 1-methyl-2-phenyl derivatives are synthesized by alkylation of the parent compound using methyl iodide in DMF .
Q. How are structural elucidation and purity of this compound derivatives validated?
Characterization relies on:
- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.6 ppm, with NH protons around δ 10.9 ppm (DMSO-d₆). Methyl groups in N-substituted derivatives show singlets at δ 3.2–3.5 ppm .
- IR spectroscopy : C=N stretches at 1574–1654 cm⁻¹ and NH stretches at ~3240 cm⁻¹ confirm imidazole ring formation .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 259 for 1-methyl-2-phenyl derivatives) and elemental analysis (C, H, N within ±0.4% of theoretical values) ensure purity .
Q. What biological targets are associated with this compound derivatives?
These compounds exhibit diverse activities:
- Immunostimulation : Pyrazolo[3,4-f]quinoline analogs activate Toll-like receptors (TLRs), enhancing cytokine production (e.g., TNF-α suppression) .
- Antimicrobial activity : Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced efficacy against Gram-positive bacteria .
- Kinase inhibition : Substitutions at the 4-position modulate protein kinase activity, relevant in cancer therapy .
Advanced Research Questions
Q. How do regioisomeric differences in imidazo[4,5-f]quinoline analogs impact biological activity?
Structural variations significantly alter activity. For example:
- Pyrazolo[3,4-f]quinolines (7a,b) exhibit potent immunostimulatory effects in murine models, while pyrazolo[4,3-f] analogs (6a,b) are inactive due to altered receptor binding .
- 4-Chloro-substituted derivatives (e.g., compound 33a–f) show higher tubulin inhibition (IC₅₀ < 50 nM) compared to 2-substituted analogs, attributed to steric and electronic effects .
Q. What strategies resolve contradictions in mutagenicity data for this compound derivatives?
Discrepancies arise from assay conditions:
- Ames test : 2-Amino-1-methyl derivatives show mutagenicity at 20 µg/plate (TA98 strain) but not at 1 nmol/plate in modified protocols. This highlights the need for dose-response validation and metabolic activation (e.g., S9 liver homogenate) .
- In vitro modulation : Co-treatment with vegetable/fruit juices reduces mutagenicity via antioxidant mechanisms, suggesting compound stability and metabolic pathways influence outcomes .
Q. How can synthetic pathways for this compound intermediates be optimized for scalability?
Key improvements include:
- Cyano intermediates : Use of 1-isobutyl-1H-imidazo[4,5-c]quinoline 4-cyano as a stable precursor for 4-amine derivatives (e.g., Imiquimod) via catalytic hydrogenation (Pd/C, H₂) .
- One-pot reactions : Sequential condensation-cyclization steps reduce purification steps, improving yields from 65% to 85% in N6-benzylidene derivatives .
Q. What computational methods predict the physicochemical properties of this compound derivatives?
- XLogP3 : Predicts lipophilicity (e.g., XLogP3 = 2.1 for unsubstituted derivatives), critical for blood-brain barrier penetration .
- Topological polar surface area (TPSA) : Values < 60 Ų correlate with oral bioavailability, guiding substituent selection (e.g., methyl groups reduce TPSA by 10–15%) .
Methodological Considerations
Q. How to design SAR studies for this compound derivatives?
Apply the FINER framework :
- Feasible : Prioritize substituents with synthetic accessibility (e.g., phenyl, methyl).
- Novel : Explore understudied positions (e.g., 7- and 8-substituents) .
- Relevant : Align modifications with target mechanisms (e.g., 4-cyano groups for kinase inhibition) . Example: 2-Phenyl derivatives showed 10-fold higher TLR7 agonism than 4-phenyl analogs, validated via in vitro cytokine assays .
Q. What analytical challenges arise in resolving spectral data for complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
